molecular formula C12H10O2S B8371568 6-(Methylsulfanyl)-2-naphthoic acid

6-(Methylsulfanyl)-2-naphthoic acid

Cat. No.: B8371568
M. Wt: 218.27 g/mol
InChI Key: NMPGHTGXLFQAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylsulfanyl)-2-naphthoic acid is a naphthoic acid derivative featuring a methylsulfanyl (-SCH₃) substituent at the 6-position of the naphthalene ring. This sulfur-containing group distinguishes it from other 2-naphthoic acid analogs, which may bear substituents such as methyl, methoxy, halogens, or bulky aromatic moieties.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

6-methylsulfanylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O2S/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14)

InChI Key

NMPGHTGXLFQAPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on 6-substituted 2-naphthoic acid derivatives, emphasizing substituent effects on properties and applications.

Physical and Chemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
6-Methyl-2-naphthoic acid -CH₃ 186.21 Not reported Moderate solubility in organic solvents
6-Methoxy-2-naphthoic acid -OCH₃ 202.21 Not reported Higher polarity due to methoxy group
Adapalene Adamantyl-methoxyphenyl 412.52 320–322 High thermal stability, used in acne treatment
6-((Isobutylthio)methyl)-2-naphthoic acid -SCH₂CH(CH₂)₂ 290.39 170–172 Sulfur enhances chelation potential
6-(Methylsulfanyl)-2-naphthoic acid* -SCH₃ 218.28 (calculated) ~160–180 (estimated) Expected moderate acidity and lipophilicity

*Note: Data for this compound are extrapolated from analogs.

Reactivity and Stability

  • Adamantyl-containing derivatives : Exhibit exceptional stability due to the rigid adamantane structure, resisting metabolic degradation .
  • Methoxy vs. Methylsulfanyl groups : Methoxy groups increase solubility in polar solvents, while methylsulfanyl groups may enhance nucleophilic substitution reactivity.
  • Fluorinated analogs : The -CF₃ group reduces basicity and increases resistance to oxidation ().

Key Research Findings

  • Synthetic Efficiency : Suzuki coupling (used for adapalene) achieves high yields (>95%) and purity compared to traditional ester hydrolysis methods ().
  • Thermal Stability : Adamantyl-substituted naphthoic acids (e.g., adapalene) exhibit melting points exceeding 300°C, ideal for formulation stability .
  • Biological Activity : Sulfur-containing derivatives show promise in modulating receptor interactions, though specific data for this compound remain underexplored ().

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